N-butyl-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-butyl-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with phenoxy acetamide: The oxadiazole derivative is then coupled with phenoxy acetamide using suitable coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
N-butylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-butyl-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacterial and cancer cell lines.
Materials Science: It has been explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-butyl-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound is believed to inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process.
Anticancer Activity: It may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Pesticidal Activity: The compound may interfere with the normal functioning of plant enzymes, leading to the death of the target organism.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
- N-(3-Methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide
Uniqueness
N-butyl-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to its specific structural features, such as the presence of the oxadiazole ring and the N-butyl group, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-butyl-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-4-12-22-19(25)14-26-18-11-6-5-10-17(18)21-23-20(24-27-21)16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIGGWUTXVFIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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